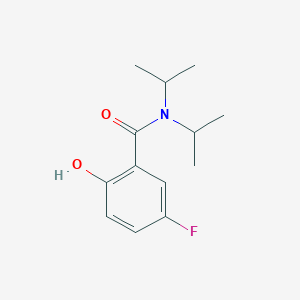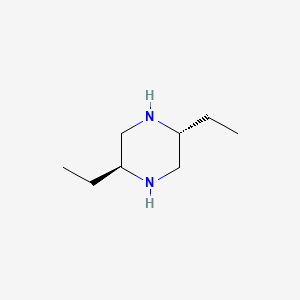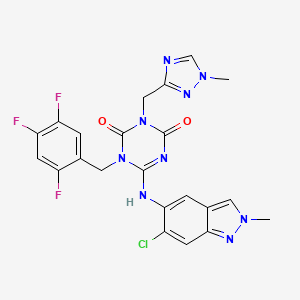
Ensitrelvir
描述
恩司他韦,也称为其商品名 Xocova,是一种用于治疗 COVID-19 的抗病毒药物。它是由盐野义制药株式会社与北海道大学合作开发的。恩司他韦是一种口服有效的 3C 样蛋白酶抑制剂,它是 SARS-CoV-2 病毒复制的关键酶 .
作用机制
恩司他韦通过靶向 SARS-CoV-2 的 3C 样蛋白酶 (Mpro) 发挥作用。这种酶对于病毒复制过程至关重要。恩司他韦与蛋白酶的底物结合口袋结合,特别识别其 S1、S2 和 S1' 亚位点。这种结合抑制了蛋白酶的活性,从而阻止了病毒复制 .
类似化合物:
奈玛特韦: 由辉瑞开发的另一种 3C 样蛋白酶抑制剂。
莫努匹拉韦: 由默克公司开发的一种抗病毒药物。
比较:
恩司他韦因其非肽类非共价性质而脱颖而出,在稳定性和生物利用度方面具有优势。
准备方法
合成路线和反应条件: 恩司他韦的合成涉及几个关键步骤,包括形成吲唑、1,2,4-三唑和 1,3,5-三嗪酮结构。然后以收敛方式将这些片段耦合在一起。该过程包括引入间甲酚基部分以增强中间体的稳定性。通过这种方法,最长线性序列(6 步)的总收率得到显着提高 .
工业生产方法: 恩司他韦的工业生产采用可扩展的合成方法,最大限度地减少浪费并提高效率。该过程涉及从反应混合物中直接结晶中间体,从而减少了对萃取后处理的需求,使该过程更加环保 .
化学反应分析
反应类型: 恩司他韦会经历各种化学反应,包括:
氧化: 该反应涉及添加氧或去除氢。
还原: 该反应涉及添加氢或去除氧。
取代: 该反应涉及用另一个原子或原子团取代一个原子或原子团。
常用试剂和条件:
氧化: 常用试剂包括高锰酸钾和过氧化氢。
还原: 常用试剂包括氢化铝锂和硼氢化钠。
取代: 常用试剂包括卤素和亲核试剂。
主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能产生酮或羧酸,而还原可能产生醇或胺 .
科学研究应用
恩司他韦具有广泛的科学研究应用,包括:
化学: 用作研究蛋白酶抑制剂的模型化合物。
生物学: 有助于了解 SARS-CoV-2 的复制机制。
医学: 用于治疗 COVID-19,尤其是在降低病毒载量和改善临床症状方面。
工业: 用于抗病毒药物和疗法的开发.
相似化合物的比较
Nirmatrelvir: Another 3C-like protease inhibitor developed by Pfizer.
Molnupiravir: An antiviral medication developed by Merck.
Comparison:
Nirmatrelvir: Both ensitrelvir and nirmatrelvir target the 3C-like protease of SARS-CoV-2. this compound is a nonpeptidic, noncovalent inhibitor, while nirmatrelvir is a peptidic, covalent inhibitor.
Molnupiravir: Unlike this compound, molnupiravir works by introducing errors into the viral RNA, leading to the virus’s inability to replicate.
This compound stands out due to its nonpeptidic, noncovalent nature, which offers advantages in terms of stability and bioavailability.
属性
IUPAC Name |
6-[(6-chloro-2-methylindazol-5-yl)amino]-3-[(1-methyl-1,2,4-triazol-3-yl)methyl]-1-[(2,4,5-trifluorophenyl)methyl]-1,3,5-triazine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClF3N9O2/c1-32-7-12-4-18(13(23)5-17(12)30-32)28-20-29-21(36)35(9-19-27-10-33(2)31-19)22(37)34(20)8-11-3-15(25)16(26)6-14(11)24/h3-7,10H,8-9H2,1-2H3,(H,28,29,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPBBNUOBOFBFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(C(=CC2=N1)Cl)NC3=NC(=O)N(C(=O)N3CC4=CC(=C(C=C4F)F)F)CC5=NN(C=N5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClF3N9O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2647530-73-0 | |
| Record name | Ensitrelvir | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2647530730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ensitrelvir | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX665RAA3H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(2-Amino-phenyl)-3-oxo-propyl]-isopropyl-carbamic acid benzyl ester](/img/structure/B8223602.png)
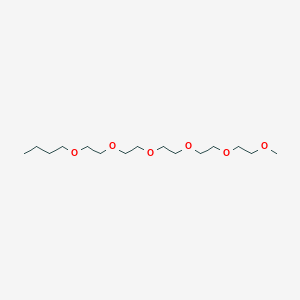
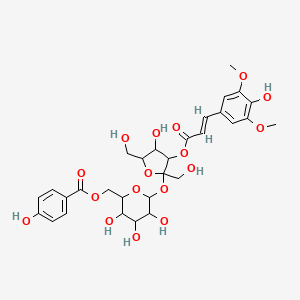
![(2S,3S,4R)-4-[(2R,5S,7R,8S,9R)-7-hydroxy-2-[(2S,5R)-5-[(2S,3R,5S)-5-[(2R,3R,5S,6S)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid](/img/structure/B8223635.png)
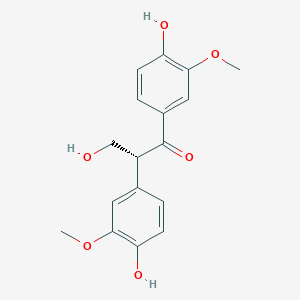
![(2Z,5Z)-3-methoxy-5-pyrrol-2-ylidene-2-[(5-undecyl-1H-pyrrol-2-yl)methylidene]pyrrole](/img/structure/B8223653.png)
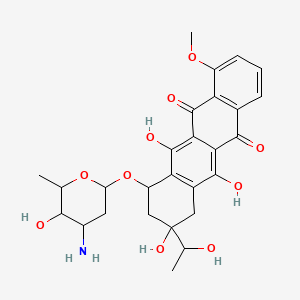
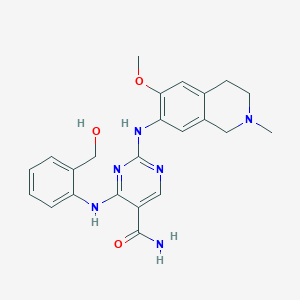
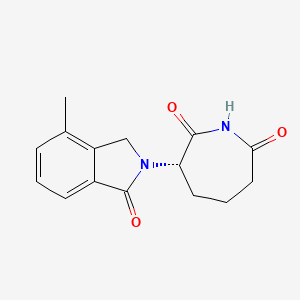
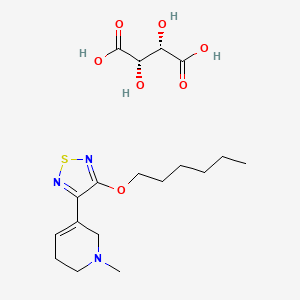
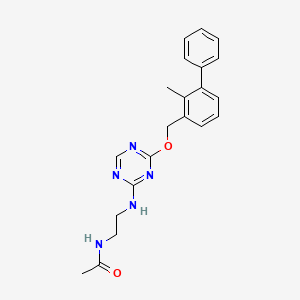
![hexadecacyclo[27.10.1.02,28.05,27.06,25.09,24.010,22.013,21.014,19.017,37.018,35.020,33.023,32.026,31.030,34.036,40]tetraconta-1,3,5,7,9,11,13,15,17(37),18,20(33),21,23(32),24,26(31),27,29,34,36(40),38-icosaene](/img/structure/B8223685.png)
